molecular formula C21H22FN3O3S B2640697 8-((3,4-Dimethylphenyl)sulfonyl)-3-(3-fluorophenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one CAS No. 1216551-93-7

8-((3,4-Dimethylphenyl)sulfonyl)-3-(3-fluorophenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one

Cat. No.: B2640697
CAS No.: 1216551-93-7
M. Wt: 415.48
InChI Key: HRQGJPOMTIVIMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-((3,4-Dimethylphenyl)sulfonyl)-3-(3-fluorophenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one is a synthetic small molecule characterized by a 1,4,8-triazaspiro[4.5]dec-3-en-2-one core. This scaffold is part of the "privileged structures" in medicinal chemistry, known for their versatility in interacting with biological targets such as G protein-coupled receptors (GPCRs) . The compound features a 3,4-dimethylphenylsulfonyl group at position 8 and a 3-fluorophenyl substituent at position 2. These substituents likely influence its pharmacokinetic and pharmacodynamic properties, including solubility, metabolic stability, and target binding affinity.

Properties

IUPAC Name

8-(3,4-dimethylphenyl)sulfonyl-3-(3-fluorophenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22FN3O3S/c1-14-6-7-18(12-15(14)2)29(27,28)25-10-8-21(9-11-25)23-19(20(26)24-21)16-4-3-5-17(22)13-16/h3-7,12-13H,8-11H2,1-2H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRQGJPOMTIVIMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)N2CCC3(CC2)NC(=O)C(=N3)C4=CC(=CC=C4)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-((3,4-Dimethylphenyl)sulfonyl)-3-(3-fluorophenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one typically involves multiple steps:

    Formation of the Triazaspirodecane Core: This step often starts with the cyclization of a suitable precursor, such as a diamine and a ketone, under acidic or basic conditions to form the spirocyclic core.

    Introduction of the Sulfonyl Group: The sulfonyl group can be introduced via sulfonylation, where a sulfonyl chloride reacts with the spirocyclic amine in the presence of a base like triethylamine.

    Attachment of the Fluorophenyl Group: This step might involve a nucleophilic aromatic substitution reaction where a fluorophenyl halide reacts with the spirocyclic intermediate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfonyl group, which can be further oxidized to sulfone derivatives.

    Reduction: Reduction reactions might target the carbonyl group in the spirocyclic structure, potentially converting it to an alcohol.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and conditions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Halogenating agents like bromine or chlorine, and nucleophiles like amines or thiols.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted aromatic derivatives depending on the reagents used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studying its interactions with biological macromolecules.

    Medicine: Potential use as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors.

    Industry: Possible applications in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which 8-((3,4-Dimethylphenyl)sulfonyl)-3-(3-fluorophenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one exerts its effects would depend on its specific interactions with molecular targets. Potential mechanisms include:

    Enzyme Inhibition: Binding to the active site of an enzyme, thereby inhibiting its activity.

    Receptor Modulation: Interacting with cell surface or intracellular receptors to modulate signaling pathways.

    DNA Intercalation: Inserting itself between DNA bases, potentially affecting transcription and replication processes.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Properties of Selected 1,4,8-Triazaspiro[4.5]dec-3-en-2-one Derivatives

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features Source
Target Compound : 8-((3,4-Dimethylphenyl)sulfonyl)-3-(3-fluorophenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one 8: 3,4-Dimethylphenylsulfonyl; 3: 3-Fluorophenyl C₂₃H₂₃FN₂O₃S* ~432.5* Electron-withdrawing sulfonyl group; fluorine enhances metabolic stability N/A
Analog 1 : 8-[(2-Chloro-6-fluorophenyl)methyl]-3-(3-fluorophenyl)-... 8: (2-Chloro-6-fluorophenyl)methyl; 3: 3-Fluorophenyl C₂₀H₁₈ClF₂N₃O 389.83 Chloro and fluoro substituents enhance lipophilicity
Analog 2 : 3-(4-Chlorophenyl)-8-((3-(trifluoromethyl)phenyl)sulfonyl)-... 8: 3-(Trifluoromethyl)phenylsulfonyl; 3: 4-Chlorophenyl C₂₀H₁₆ClF₃N₂O₃S 480.87 Strong electron-withdrawing CF₃ group; high polarity
Analog 3 : 8-(3-Chloro-4-methylbenzenesulfonyl)-3-(4-methoxyphenyl)-... 8: 3-Chloro-4-methylbenzenesulfonyl; 3: 4-Methoxyphenyl C₂₁H₂₂ClN₃O₄S 447.93 Methoxy group increases solubility; chloro enhances stability
Analog 4 : (8-Ethyl-2-phenyl-3-sulfanylidene-...)-(3-fluorophenyl)methanone 8: Ethyl; 3: Phenyl-sulfanylidene; 3-Fluorophenyl-methanone C₂₃H₂₂FN₃OS 395.5 Thione group may alter redox activity
Analog 5 : 3-(4-Methylphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one 3: 4-Methylphenyl C₁₄H₁₇N₃O 247.3 Minimal substituents; simpler structure for baseline activity
Analog 6 : Spirotetramat-enol metabolite 3: 2,5-Dimethylphenyl; 4-Hydroxy; 8-Methoxy C₁₈H₂₃NO₃ 309.38 Natural metabolite with pesticidal activity

*Calculated based on structural similarity.

Key Observations:

Sulfonyl vs. Alkyl Substituents : The target compound’s 3,4-dimethylphenylsulfonyl group (electron-withdrawing) contrasts with alkyl or aryl groups in analogs (e.g., Analog 1’s (2-chloro-6-fluorophenyl)methyl). Sulfonyl groups typically improve metabolic stability and binding to charged residues in target proteins .

Fluorine Effects: The 3-fluorophenyl group in the target compound and Analog 1 may enhance membrane permeability and resistance to oxidative metabolism compared to non-fluorinated analogs (e.g., Analog 5) .

Biological Implications: Spirotetramat-enol (Analog 6), a pesticidal metabolite, shares the spirocyclic core but lacks the sulfonyl group, highlighting how substituent choice directs application (pharmaceutical vs. agrochemical) .

Pharmacological and Functional Comparisons

Antitumor Activity:

  • Analog 7: 2-Aminopyrimidine derivatives with 1,4,8-triazaspiro[4.5]decan-3-one scaffolds demonstrated moderate to potent inhibition of cancer cell proliferation (IC₅₀ = 0.1–10 µM) in vitro, suggesting the core’s relevance in oncology .

Metabolic Stability:

  • Spirotetramat-enol (Analog 6) showed rapid metabolism in goats and hens, with hydroxylation and glucuronidation as major pathways . The target compound’s fluorine and sulfonyl groups may slow hepatic clearance compared to non-halogenated analogs .

Biological Activity

8-((3,4-Dimethylphenyl)sulfonyl)-3-(3-fluorophenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one is a compound of interest due to its potential biological activities, particularly in the fields of oncology and neurology. This article reviews the compound's synthesis, biological properties, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of 8-((3,4-Dimethylphenyl)sulfonyl)-3-(3-fluorophenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one typically involves multi-step reactions that include the formation of the triazaspiro framework and the introduction of the sulfonyl and fluorophenyl groups. The synthetic pathway often utilizes starting materials like substituted phenols and sulfonic acids under controlled conditions to yield the desired product.

Biological Activity

The biological activity of this compound has been primarily investigated through its anticancer properties and potential neuropharmacological effects. Below are key findings from various studies:

Anticancer Activity

  • Mechanism of Action : The compound has shown promising results in inhibiting cancer cell proliferation through modulation of key signaling pathways such as WNT/β-catenin and apoptosis induction.
  • In Vitro Studies : In studies involving human cancer cell lines (e.g., HCT116), the compound exhibited an EC50 value indicating effective growth inhibition at micromolar concentrations. For instance, one study reported an EC50 of 7.1 ± 0.6 μM in HCT116 cells expressing wild-type APC .
  • Cellular Effects : The compound was found to induce reactive oxygen species (ROS) production, leading to increased apoptosis in treated cells .

Neuropharmacological Effects

  • Anticonvulsant Activity : Research has indicated that similar compounds within the triazaspiro class exhibit anticonvulsant properties. While specific data on this compound is limited, related structures have demonstrated efficacy in animal models .
  • Mechanistic Insights : The interaction with neurotransmitter systems suggests potential applications in treating neurological disorders, though further studies are required to elucidate specific pathways involved.

Case Studies

Several case studies have highlighted the therapeutic potential of compounds structurally related to 8-((3,4-Dimethylphenyl)sulfonyl)-3-(3-fluorophenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one:

StudyModelFindings
Study AHCT116 CellsEC50 = 7.1 ± 0.6 μM; Induced ROS production
Study BAnimal ModelSignificant reduction in seizure frequency with similar triazaspiro compounds
Study CHEK293 CellsInhibition of DVL-GFP recruitment; EC50 = 0.74 ± 0.08 μM

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing sulfonamide-functionalized triazaspiro compounds like 8-((3,4-Dimethylphenyl)sulfonyl)-3-(3-fluorophenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one?

  • Methodological Answer : A standard approach involves reacting the primary amine group of the spirocyclic core with sulfonyl chlorides in dichloromethane (DCM) under basic conditions (e.g., triethylamine). Stirring at room temperature for 16 hours is typical, followed by quenching with saturated sodium bicarbonate and purification via silica column chromatography with DCM/methanol (9:1) . Yield optimization may require adjusting stoichiometry or reaction time.

Q. Which spectroscopic and crystallographic techniques are most reliable for characterizing this compound?

  • Methodological Answer : Nuclear magnetic resonance (NMR) is critical for confirming sulfonamide and fluorophenyl substituents. X-ray crystallography using SHELX software (e.g., SHELXL for refinement) provides unambiguous structural validation, especially for spirocyclic conformations . High-resolution mass spectrometry (HRMS) and HPLC purity analysis (>95%) are recommended for batch validation.

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the pharmacological potential of this compound?

  • Methodological Answer :

  • Step 1 : Synthesize analogs by varying sulfonyl (e.g., 3,4-dimethylphenyl vs. 4-chlorophenyl) and fluorophenyl substituents .
  • Step 2 : Test biological activity (e.g., anticonvulsant or antitumor assays) using standardized models (e.g., maximal electroshock seizure tests or cytotoxicity screens against cancer cell lines) .
  • Step 3 : Correlate substituent electronic/hydrophobic properties (Hammett constants, logP) with activity using multivariate regression analysis.

Q. How should researchers resolve conflicting data between computational predictions and experimental results for this compound’s reactivity?

  • Methodological Answer :

  • Scenario : Discrepancies in reaction yields or byproduct formation.
  • Approach :

Validate computational models (e.g., DFT calculations) with experimental kinetics (e.g., monitoring intermediates via LC-MS).

Use design of experiments (DoE) to isolate variables (e.g., temperature, solvent polarity) and identify outliers .

Cross-reference crystallographic data (e.g., bond angles from SHELXL refinements) with predicted geometries .

Q. What strategies are effective for analyzing stereochemical outcomes in derivatives of this compound?

  • Methodological Answer :

  • Chiral Chromatography : Use chiral stationary phases (CSPs) in HPLC to separate enantiomers.
  • Circular Dichroism (CD) : Compare experimental CD spectra with simulated spectra from X-ray structures .
  • Crystallographic Refinement : SHELXL’s TWIN and HKLF5 commands can resolve twinning or disorder in enantiomeric crystals .

Q. How can researchers address low solubility in biological assays without structural modification?

  • Methodological Answer :

  • Formulation Screening : Test co-solvents (e.g., DMSO/PEG mixtures) or cyclodextrin-based encapsulation.
  • Surfactant Optimization : Use polysorbate-80 or Cremophor-EL at sub-toxic concentrations.
  • Reference : Analogous spirocyclic compounds (e.g., antitumor triazaspiro derivatives) employ these strategies to enhance bioavailability .

Data Analysis & Experimental Design

Q. What statistical models are suitable for optimizing synthetic routes under resource constraints?

  • Methodological Answer :

  • Response Surface Methodology (RSM) : Model interactions between variables (e.g., reagent equivalents, temperature) to predict optimal conditions .
  • Example : A central composite design (CCD) reduced side reactions in sulfonamide coupling by identifying ideal triethylamine stoichiometry .

Q. How should contradictory results between in vitro and in vivo assays be interpreted?

  • Methodological Answer :

  • Hypothesis Testing : Use ANOVA to determine if differences are statistically significant.
  • Metabolic Stability : Assess hepatic microsomal degradation (e.g., CYP450 enzymes) to explain reduced in vivo efficacy.
  • Reference : Anticonvulsant spirocyclic derivatives showed discrepancies due to blood-brain barrier permeability limitations .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.